1-Bromo-3-(4-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8BrF3OS It is a brominated ketone with a trifluoromethylthio group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(4-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-(4-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, distillation, and chromatography may be employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the ketone group can yield secondary alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary alcohols.
Scientific Research Applications
1-Bromo-3-(4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine and trifluoromethylthio groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethylthio group can influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and molecular targets, leading to potential pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-phenylpropan-2-one: Lacks the trifluoromethylthio group, resulting in different reactivity and properties.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group but differs in the functional groups attached to the carbon chain.
Uniqueness
1-Bromo-3-(4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both bromine and trifluoromethylthio groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H8BrF3OS |
---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
1-bromo-3-[4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF3OS/c11-6-8(15)5-7-1-3-9(4-2-7)16-10(12,13)14/h1-4H,5-6H2 |
InChI Key |
RFSQTZBDQKRTPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CBr)SC(F)(F)F |
Origin of Product |
United States |
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